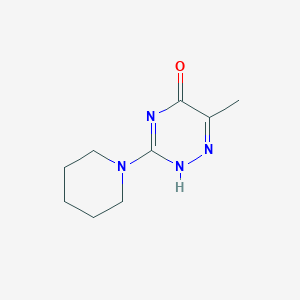
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one, also known as MPTP, is a heterocyclic compound that has been widely used in scientific research. MPTP has been found to have various biochemical and physiological effects, making it an important tool in studying the function of certain biological systems.
Mecanismo De Acción
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is metabolized in the body to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is the selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which is the underlying cause of the motor symptoms of Parkinson's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been found to have effects on other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one in lab experiments include its selectivity for dopaminergic neurons and its ability to create animal models of Parkinson's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. For example, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is toxic and can be dangerous if not handled properly. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one models of Parkinson's disease may not fully replicate the human disease, and there are limitations to extrapolating findings from animal models to humans.
Direcciones Futuras
There are many future directions for research involving 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. One area of interest is the development of new animal models of Parkinson's disease that more accurately replicate the human disease. Additionally, there is interest in developing new drugs that can protect dopaminergic neurons from the toxic effects of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. Finally, there is interest in using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one involves the reaction of 3-piperidin-1-ylpropionitrile with methyl hydrazinecarboxylate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate that is then cyclized to form 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used in various scientific research applications, including the study of Parkinson's disease. 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is toxic to dopaminergic neurons, which are the cells that are lost in Parkinson's disease. Therefore, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used to create animal models of Parkinson's disease. 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has also been used in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used in the study of drug addiction and drug abuse.
Propiedades
Nombre del producto |
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C9H14N4O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H14N4O/c1-7-8(14)10-9(12-11-7)13-5-3-2-4-6-13/h2-6H2,1H3,(H,10,12,14) |
Clave InChI |
LEIKONBUNYEFGC-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NNC(=NC1=O)N2CCCCC2 |
SMILES |
CC1=NNC(=NC1=O)N2CCCCC2 |
SMILES canónico |
CC1=NNC(=NC1=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)

![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)



![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
